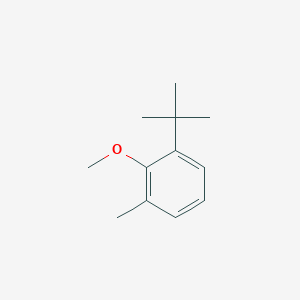

1-tert-butyl-2-methoxy-3-methylbenzene

Description

Properties

CAS No. |

60772-80-7 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-tert-butyl-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C12H18O/c1-9-7-6-8-10(11(9)13-5)12(2,3)4/h6-8H,1-5H3 |

InChI Key |

XLPWABAEWSNQJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Start with 2-methoxy-3-methylbenzene (3-methylanisole).

-

Alkylation : React with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–25°C.

Challenges :

-

The methoxy group’s strong electron-donating effect activates the ring but may lead to para-substitution (position 5) due to steric hindrance from the methyl group at position 3.

-

AlCl₃ can complex with the methoxy oxygen, reducing catalytic activity.

Optimization :

-

Use bulkier Lewis acids (e.g., FeCl₃) to favor ortho substitution.

-

Employ tert-butyl bromide for enhanced reactivity under milder conditions.

Directed Ortho Metalation (DoM) Approach

Directed metalation leverages coordinating groups to achieve precise substituent placement. This method is exemplified by the synthesis of 2-methoxy-6-methylbenzoic acid via N-tert-butyl-N-methyl-2-methoxybenzamide metalation.

Stepwise Synthesis

-

Directing Group Installation : Convert 3-methylphenol to N-tert-butyl-N-methyl-2-methoxybenzamide using tert-butylamine and methyl chloroformate.

-

Metalation : Treat with LDA (lithium diisopropylamide) at -78°C, directing lithiation to position 1.

-

Electrophilic Quenching : Introduce tert-butyl via tert-butyl iodide or analogous electrophiles.

-

Deprotection : Hydrolyze the amide to restore the methoxy group.

Advantages :

Yield Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Directing group | 85 | THF, 0°C, 12 h |

| Metalation/alkylation | 72 | LDA, -78°C, tert-butyl iodide |

| Deprotection | 90 | HCl (aq), reflux |

Nickel-Catalyzed Cross-Coupling

Adapting methods from tert-butylnaphthalene synthesis, this route employs transition-metal catalysis to couple pre-functionalized aryl halides with tert-butyl nucleophiles.

Procedure

-

Halogenation : Brominate 2-methoxy-3-methylbenzene at position 1 using N-bromosuccinimide (NBS) and a Lewis acid (e.g., BF₃·Et₂O).

-

Coupling : React the aryl bromide with tert-butylmagnesium chloride in the presence of Ni(acac)₂ (nickel acetylacetonate) and a ligand (e.g., 1,2-bis(diphenylphosphino)ethane).

Key Conditions :

-

Temperature: 0–10°C to minimize side reactions.

-

Solvent: Tetrahydrofuran (THF) for optimal Grignard reactivity.

Performance Metrics :

Multi-Step Functionalization via Diazonium Salts

This method combines diazotization and Sandmeyer-type reactions to install substituents sequentially.

Synthesis Pathway

-

Nitration : Introduce nitro groups to 3-methylphenol at position 2 (ortho to methyl).

-

Reduction : Convert nitro to amine using H₂/Pd-C.

-

Diazotization : Treat with NaNO₂/HCl to form diazonium salt.

-

tert-Butyl Introduction : Perform a Schiemann reaction with tert-butyl fluoroborate.

-

Methylation : Protect phenol as methoxy using methyl iodide/K₂CO₃.

Limitations :

-

Low yield in diazonium stability at elevated temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 50–60 | Moderate | High | Low |

| Directed Metalation | 70–75 | High | Moderate | High |

| Nickel Coupling | 75–80 | High | High | Moderate |

| Diazonium Route | 40–50 | Low | Low | Low |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-tert-butyl-2-methoxy-3-methylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the aromatic ring or the substituents, using reagents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Hydrogenated derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds.

Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, given its unique structural features that may interact with biological targets .

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals, including fragrances and polymers .

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-methoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy group can participate in hydrogen bonding, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-

- Benzene, 1-(1,1-dimethylethyl)-4-methoxy-

- Benzene, 1-(1,1-dimethylethyl)-3-methyl-

Uniqueness: 1-tert-butyl-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .

Q & A

Q. How can researchers optimize the synthesis of 1-tert-butyl-2-methoxy-3-methylbenzene to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For tert-butyl-substituted aromatics like tert-butylbenzene (a structural analog), critical variables include:

- Temperature control : Elevated temperatures (80–120°C) improve alkylation efficiency but may promote side reactions like isomerization .

- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) are commonly used for Friedel-Crafts alkylation, but their stoichiometry must be optimized to avoid over-alkylation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates tert-butyl derivatives from methoxy/methyl byproducts. GC-MS (retention index ~2.076 for tert-butyl-methylbenzene analogs) aids in purity validation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) groups produce distinct signals. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while methoxy protons resonate at δ ~3.8 ppm. Aromatic protons exhibit splitting patterns dependent on substituent positions .

- GC-MS : Electron ionization (EI) at 70 eV generates fragmentation patterns (e.g., loss of tert-butyl group [M – 57]⁺) for structural confirmation. Retention indices can be cross-referenced with analogs like tert-butylbenzene (index 2.076) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Tert-butylbenzene analogs require fume hood use due to potential vapor inhalation risks .

- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and avoid water to prevent groundwater contamination .

- First aid : For eye exposure, rinse with water for 15 minutes; skin contact requires immediate washing with soap. No chronic toxicity data exist, so treat acute exposure symptomatically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl-substituted methoxybenzenes under electrophilic substitution?

Methodological Answer: Discrepancies often arise from substituent electronic/steric effects. To address this:

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. For example, methoxy groups are ortho/para-directing, but steric hindrance from tert-butyl may favor para-substitution .

- Competitive experiments : Compare reaction rates of this compound with simpler analogs (e.g., methoxybenzene) under identical conditions (HNO₃/H₂SO₄ nitration). Monitor product ratios via HPLC .

Q. What experimental designs are suitable for assessing the environmental persistence of this compound?

Methodological Answer:

- OECD 301 biodegradation tests : Measure aerobic degradation in activated sludge over 28 days. Monitor compound loss via LC-MS/MS and CO₂ evolution .

- Soil mobility studies : Use soil column chromatography to determine Kd (sorption coefficient). High logP values (predicted ~4.2 for tert-butyl-methylbenzenes) suggest low mobility, but experimental validation is critical due to data gaps .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In silico tools : Use software like Meteor (Lhasa Limited) to simulate phase I/II metabolism. Tert-butyl groups may undergo hydroxylation via CYP450 enzymes, while methoxy groups are prone to demethylation .

- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) and track metabolites in vitro using hepatocyte assays with LC-HRMS .

Q. What strategies can mitigate steric hindrance challenges in functionalizing the tert-butyl group of this compound?

Methodological Answer:

- Protecting group strategies : Temporarily replace the tert-butyl group with a less bulky moiety (e.g., TMS-protected alcohols) during synthesis .

- High-pressure conditions : Perform reactions under pressurized environments (e.g., 10 atm H₂ for hydrogenolysis) to overcome steric barriers .

Data Analysis and Validation

Q. How should researchers address conflicting chromatographic retention data for tert-butyl-methylbenzene derivatives?

Methodological Answer:

- Cross-column validation : Compare retention indices across polar (e.g., DB-WAX) and non-polar (e.g., DB-5) GC columns. For example, tert-butyl-methylbenzene analogs show indices of 2.076 on DB-5 but shift on polar phases .

- Internal standards : Use homologs like n-propylbenzene (index 2.152) to calibrate systems and normalize retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.